Molecular structure and properties of 2-(3,5-Dimethylphenoxy)pyridine
Molecular structure and properties of 2-(3,5-Dimethylphenoxy)pyridine
Molecular Structure, Properties, and Synthesis of 2-(3,5-Dimethylphenoxy)pyridine: A Comprehensive Technical Guide
Executive Summary
2-(3,5-Dimethylphenoxy)pyridine (CAS: 28355-47-7) is a sterically hindered diaryl ether characterized by its unique electronic topology, bridging an electron-deficient pyridine ring with an electron-rich 3,5-dimethylphenyl moiety (1[1]). This technical guide delineates the physicochemical properties, mechanistic synthesis pathways, and analytical validation protocols required to produce and utilize this compound in advanced pharmaceutical and agrochemical applications.
Molecular Structure and Physicochemical Properties
The molecular architecture of 2-(3,5-dimethylphenoxy)pyridine features a C–O–C linkage that dictates its conformational flexibility and binding affinity in biological targets. The presence of meta-methyl groups on the phenoxy ring introduces moderate steric encumbrance, which influences both the synthetic accessibility and the metabolic stability of the compound (2[2]).
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-(3,5-Dimethylphenoxy)pyridine |
| CAS Registry Number | 28355-47-7 |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| Physical State | Yellow solid / viscous oil |
| Melting Point | 50–51 °C (isolated solid) |
| Solubility Profile | Soluble in Toluene, EtOAc, CH2Cl2; Insoluble in H2O |
Mechanistic Pathways: SNAr vs. Ullmann-Type C-O Coupling
As a Senior Application Scientist, it is critical to understand the causality behind selecting the appropriate synthetic route. While classical Nucleophilic Aromatic Substitution (SNAr) is theoretically viable for introducing phenoxy groups onto activated rings, the relatively unactivated nature of 2-bromopyridine necessitates excessively harsh conditions that can degrade sensitive functional groups (3[3]).
To bypass the high activation energy barrier of the uncatalyzed SNAr Meisenheimer complex, transition-metal catalysis is employed. The Copper(I)-catalyzed Ullmann-type coupling provides a highly efficient, chemoselective alternative (4[4]). The catalytic cycle relies on the oxidative addition of the 2-halopyridine to a Cu(I) center, followed by ligand exchange with the 3,5-dimethylphenoxide anion, and subsequent reductive elimination to forge the C–O bond.
Caption: Catalytic cycle of Cu(I)-mediated Ullmann C-O coupling.
Experimental Methodology: Synthesis Protocol
To ensure a self-validating system, the following protocol leverages Cesium Carbonate (Cs2CO3) in Toluene. Causality note: The large ionic radius of the Cs+ cation creates a weak, diffuse electrostatic interaction with the phenoxide anion. This prevents tight ion-pairing, leaving the nucleophile "naked" and highly reactive. Furthermore, the non-polar nature of Toluene prevents the solvation of the anion, maximizing its nucleophilicity (2[2]).
Table 2: Reaction Optimization Parameters
| Parameter | Suboptimal Choice | Optimal Choice | Rationale for Optimization |
| Base | K2CO3 or Na2CO3 | Cs2CO3 | Cs+ minimizes ion-pairing, maximizing phenoxide reactivity. |
| Solvent | DMF (Polar) | Toluene (Non-polar) | Toluene prevents nucleophile solvation and suppresses side reactions. |
| Catalyst | Uncatalyzed | CuI or Cu-USY (10 mol%) | Cu(I) lowers the activation energy for C–O bond formation. |
Step-by-Step Synthesis Protocol:
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Reagent Preparation: In a flame-dried Schlenk tube, add 3,5-dimethylphenol (1.5 mmol), CuI catalyst (0.1 mmol, 10 mol%), and Cs2CO3 (2.0 mmol) (4[4]).
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Atmospheric Control: Evacuate the vessel and backfill with ultra-pure Nitrogen (N2) three times. Critical Step: Cu(I) is highly susceptible to disproportionation or oxidation to inactive Cu(II) in the presence of atmospheric oxygen.
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Reactant Addition: Inject 2-bromopyridine (1.0 mmol) and anhydrous Toluene (5.0 mL) via a gas-tight syringe through a septum.
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Thermal Activation: Seal the tube and heat the heterogeneous mixture at 120 °C under vigorous magnetic stirring for 24 hours (1[1]).
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Quench & Workup: Cool the reaction to ambient temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts (cesium bromide and unreacted carbonate). Wash the organic filtrate with deionized water and brine, then dry over anhydrous Na2SO4.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent: 90:10 Cyclohexane/Ethyl Acetate) to isolate the pure product (2[2]).
Caption: Step-by-step experimental workflow for synthesizing the diaryl ether.
Analytical Characterization
A robust synthesis must be validated through rigorous analytical characterization. The isolated 2-(3,5-dimethylphenoxy)pyridine (typically yielding >80% as a yellow solid) exhibits a distinct spectroscopic profile (2[2], 4[4]):
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1H NMR (300 MHz, CDCl3): The pyridine ring protons typically resonate downfield due to the electron-withdrawing nitrogen, with the H6 proton appearing as a doublet of doublets around 8.1–8.2 ppm. The phenoxy ring protons appear as singlets around 6.7–6.8 ppm due to the symmetry induced by the meta-methyl groups. The six methyl protons integrate as a sharp singlet near 2.30 ppm.
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FTIR-ATR: The formation of the ether linkage is confirmed by a strong C–O–C asymmetric stretching vibration band in the 1200–1250 cm⁻¹ region, coupled with the disappearance of the broad O–H stretch (3200–3500 cm⁻¹) from the starting phenol.
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GC/MS: The molecular ion peak [M]+ is expected at m/z 199, confirming the molecular weight of the coupled product.
Applications in Drug Development & Agrochemicals
The 2-phenoxypyridine scaffold is a privileged motif in both medicinal chemistry and agrochemical development. In agrochemicals, derivatives of 2-phenoxypyridine exhibit potent herbicidal activity by acting as specific enzyme inhibitors in plant metabolic pathways (5[5]). In drug development, the diaryl ether linkage serves as a flexible bioisostere for biaryl bonds, allowing the molecule to adopt conformations that perfectly map to complex hydrophobic binding pockets in target kinases and receptors (3[3]).
References
- LookChem. "Cas 109-04-6, 2-Bromopyridine." LookChem Chemical Directory.
- ACS Publications. "Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis." The Journal of Organic Chemistry.
- Wiley-VCH. "Mild Conditions For Copper‐Catalyzed Coupling Reaction Of Phenols And Aryl Iodides And Bromides." Advanced Synthesis & Catalysis.
- Benchchem. "3-phenoxy-1H-pyridin-2-one | High-Quality Research Chemical." Benchchem Product Directory.
- Beilstein Journals. "Cobalt-catalyzed C–H functionalization." Beilstein Journal of Organic Chemistry.
